N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine
Description
This pyrimidine derivative features a central pyrimidine ring substituted at positions 2, 4, and 4. The 2-position bears a methylsulfanyl group (-SMe), the 4-position is linked to a (2,6-difluorophenyl)methylamine moiety, and the 6-position has a methyl group.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-8-6-12(18-13(17-8)19-2)16-7-9-10(14)4-3-5-11(9)15/h3-6H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQOLYORLJPQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The reaction generally involves the use of boron reagents and palladium catalysts to facilitate the coupling process. Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analog 1: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Key Differences :
- Substituents: The 5-position includes a (4-methoxyphenyl)aminomethyl group instead of a (2,6-difluorophenyl)methyl group.
- Hydrogen Bonding : Intramolecular N–H⋯N hydrogen bonds stabilize the conformation, unlike the target compound, which lacks such interactions due to differences in amine substitution .
- Biological Activity : Analogs with methoxy groups exhibit antifungal activity, while fluorine substituents (as in the target compound) may enhance membrane permeability due to increased lipophilicity .
Structural Analog 2: 2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine
Key Differences :
- Halogenation : Chlorine replaces fluorine on the benzyl group, altering electronic effects (Cl is less electronegative than F).
- Sulfur Content : Dual sulfanyl groups at positions 2 and 6 increase molecular weight (422.39 g/mol) compared to the target compound’s single methylsulfanyl group.
- Physicochemical Properties :
| Property | Target Compound (Predicted) | Dichloro Analog |
|---|---|---|
| Molecular Formula | C₁₄H₁₄F₂N₃S | C₁₉H₁₇Cl₂N₃S₂ |
| Molecular Weight (g/mol) | 313.34 | 422.39 |
| Density (g/cm³) | ~1.3 | 1.40 |
| pKa | ~4.0 | 3.69 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
